![molecular formula C26H25N3O4 B4776710 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione](/img/structure/B4776710.png)
4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione
Overview
Description
4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione, also known as BNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. BNPP is a pyrazolidinedione derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mechanism of Action
The mechanism of action of 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to act as a DNA intercalator, which can lead to the inhibition of DNA replication and transcription. 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione has also been shown to induce apoptosis in cancer cells, which may be due to its ability to generate reactive oxygen species.
Biochemical and Physiological Effects:
4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione is its ability to act as a fluorescent probe for the detection of metal ions, which can be useful in various lab experiments. However, one of the limitations of 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione, including its use in the development of new drugs for the treatment of cancer and other diseases. 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione may also have potential applications in the development of new materials, such as magnetic materials and catalysts. Further research is needed to fully understand the mechanism of action of 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione and its potential applications in various fields.
Conclusion:
In conclusion, 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been extensively studied. Further research is needed to fully understand the potential of 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione in various fields.
Scientific Research Applications
4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione has been used in various research applications, including its use as a fluorescent probe for the detection of metal ions. It has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and magnetic materials. 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
properties
IUPAC Name |
4-butyl-4-[(3-nitrophenyl)methyl]-1,2-diphenylpyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-2-3-17-26(19-20-11-10-16-23(18-20)29(32)33)24(30)27(21-12-6-4-7-13-21)28(25(26)31)22-14-8-5-9-15-22/h4-16,18H,2-3,17,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVNPBBTMQTXBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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